N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
Übersicht
Beschreibung
N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-945,598, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is mainly expressed in immune cells and has been implicated in the regulation of inflammation and pain. This compound binds to the CB2 receptor and blocks its activation by endogenous cannabinoids, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of various diseases. It has also been found to have anticonvulsant properties and to protect against neuronal damage in animal models of multiple sclerosis. This compound has been shown to have a good safety profile and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a selective CB2 receptor antagonist, which allows for the study of the specific effects of CB2 receptor blockade. This compound has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. This compound also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several potential future directions for research. It may be studied further as a potential treatment for neuropathic pain, multiple sclerosis, and other neurological disorders. This compound may also be studied in combination with other drugs to enhance its therapeutic effects. The development of new synthetic analogs of this compound may also be explored to improve its pharmacokinetics and efficacy. Finally, further research may be conducted to elucidate the precise mechanisms of action of this compound and its effects on the immune system and other physiological processes.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied as a potential treatment for neuropathic pain, multiple sclerosis, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-17-4-6-18(7-5-17)15-24-13-10-21(11-14-24)25-12-2-3-19(16-25)22(26)23-20-8-9-20/h4-7,19-21H,2-3,8-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIONQYQPXAVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.